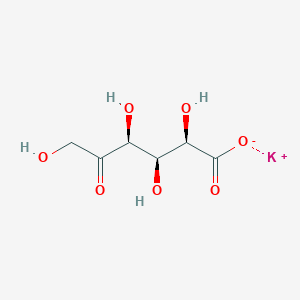

5-Keto-D-gluconic acid potassium salt

Description

Significance of 5-Keto-D-gluconic Acid as a Ketoaldonic Acid in Biological Systems

5-Keto-D-gluconic acid is classified as a ketoaldonic acid, a type of sugar acid. hmdb.caumaryland.edu Structurally, it is a medium-chain hydroxy acid, possessing both a ketone and a carboxylic acid functional group. hmdb.caumaryland.edu Its significance in biological systems primarily stems from its role as a metabolic intermediate in certain microorganisms, particularly bacteria from the Acetobacteraceae family, such as Gluconobacter oxydans. nih.govlu.selu.se This bacterium is known for its incomplete oxidation of various sugars and alcohols, leading to the accumulation of commercially valuable products, including 5KGA. lu.selu.se The presence and metabolism of 5KGA are central to specific bacterial catabolic pathways. hmdb.caumaryland.edu

Overview of its Role as an Intermediate in Carbohydrate Metabolism

5-Keto-D-gluconic acid is a key intermediate in the non-phosphorylative ketogenic oxidation of glucose in several bacteria. nih.govresearchgate.net The process is a multi-step enzymatic conversion:

Glucose to Gluconic Acid: The initial step involves the oxidation of D-glucose to D-gluconic acid. This reaction is catalyzed by membrane-bound enzymes like glucose dehydrogenase. researchgate.netfrontiersin.org

Gluconic Acid to 5-Keto-D-gluconic Acid: Subsequently, D-gluconic acid is oxidized to form 5-Keto-D-gluconic acid. nih.govnih.gov This conversion is mediated by specific enzymes, namely soluble gluconate:NADP 5-oxidoreductase and membrane-bound gluconate-5-dehydrogenase. nih.gov

In some metabolic routes, such as the L-idonate catabolic pathway, 5-Keto-D-gluconate 5-reductase catalyzes the reversible reduction of 5-ketogluconate back to D-gluconate, a reaction that can utilize either NADH or NADPH as a cofactor. hmdb.caumaryland.edu The bacterium Gluconobacter oxydans is particularly efficient at this series of oxidations and can also produce 2-keto-D-gluconic acid (2KGA) from gluconic acid. nih.govresearchgate.net

Current Research Landscape and Emerging Academic Applications of 5-Keto-D-gluconic Acid in Biotechnology

The primary focus of current research on 5KGA is its efficient production through microbial fermentation for industrial applications. lu.se Historically, chemical synthesis methods for 5KGA were employed but were largely abandoned due to low yields and high costs. lu.selu.se Biological production using microorganisms like Gluconobacter oxydans has proven to be a more cost-effective and productive alternative. lu.selu.se

A significant application of 5KGA is its role as a key precursor for the synthesis of other industrially important chemicals. lu.se It is a valuable intermediate in the manufacturing of L-(+)-tartaric acid, a compound widely used in the food, pharmaceutical, and chemical industries. nih.govnih.govnih.gov Furthermore, 5KGA is a component in the pathway to produce 2,5-diketo-D-gluconic acid (2,5-DKG), which is a direct precursor to 2-keto-L-gulonic acid (2-KLG), the final intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). frontiersin.orgfrontiersin.orgnih.gov

Modern biotechnology has focused heavily on metabolic engineering to enhance 5KGA production. Research efforts include:

Genetic Modification: Creating recombinant strains of G. oxydans to improve yield. This involves inactivating competing metabolic pathways, such as the one producing 2-KGA, to channel the metabolic flux entirely towards 5KGA formation. nih.govresearchgate.net

Enzyme Overexpression: Overproducing the key enzymes responsible for 5KGA synthesis. Studies have shown that overexpressing the genes for both soluble and membrane-bound gluconate-5-dehydrogenase in G. oxydans significantly increases the accumulation of 5KGA. nih.govnih.gov

Fermentation Optimization: Refining fermentation conditions, such as pH and oxygen supply, to maximize the productivity of microbial cultures. nih.gov A two-stage pH control strategy, for instance, has been shown to enhance the conversion of glucose to 5KGA. nih.gov

These research advancements aim to establish highly efficient and sustainable biotransformation processes for converting glucose into high-value chemicals via the 5KGA intermediate. nih.govresearchgate.net

Detailed Research Findings

The table below summarizes key findings from studies aimed at enhancing 5-Keto-D-gluconic acid production using genetically modified Gluconobacter oxydans.

| Strain/Method | Key Genetic Modification/Strategy | Resulting 5KGA Concentration/Yield | Reference |

| G. oxydans MF1 | Inactivation of membrane-bound gluconate-2-dehydrogenase. | Unique accumulation of high amounts of 5KGA. | nih.gov |

| G. oxydans MF1 with plasmid | Overproduction of soluble gluconate:NADP 5-oxidoreductase. | Up to 200 mM 5KGA. | nih.gov |

| G. oxydans MF1 with plasmid | Overexpression of membrane-bound gluconate-5-dehydrogenase gene. | 240 to 295 mM 5KGA. | nih.gov |

| G. oxydans DSM 2343/pRS201-gno-sthA | Overexpression of gluconate:NADP-5 oxidoreductase (gno) and E. coli transhydrogenase (sthA). | Enhanced accumulation of 5KGA. | nih.gov |

| G. oxydans with regulated fermentation | Two-stage pH control (5.5 → natural) and optimized ventilation. | 100.2 g/L 5KGA with 92.5% conversion rate from glucose in fed-batch. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFHMOMWXNDPMM-YMDUGQBDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635732 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91446-96-7 | |

| Record name | Potassium D-xylo-hex-5-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Keto-D-gluconic acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Microbial Biosynthesis and Production of 5 Keto D Gluconic Acid

Microorganisms Involved in 5-Keto-D-gluconic Acid Production

The ability to produce 5-Keto-D-gluconic acid is a characteristic feature of several acetic acid bacteria, which are known for their potent oxidative capabilities.

The genus Gluconobacter is a primary group of bacteria utilized for the industrial production of 5-KGA. lu.seasm.org These bacteria perform incomplete oxidation of various sugars, sugar alcohols, and sugar acids, leading to the accumulation of oxidized products in the culture medium. asm.org Gluconobacter oxydans is a particularly well-studied species for this purpose, known to catalyze the oxidation of glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid (2-KGA) and 5-KGA. researchgate.netnih.gov

A significant challenge in industrial fermentation is the cost associated with cooling the fermenter. asm.org To address this, research has focused on identifying and developing thermotolerant strains of Gluconobacter that can efficiently produce 5-KGA at higher temperatures, such as 37°C. asm.orgasm.orgnih.gov While wild-type thermotolerant strains have been isolated, they often produce 2-KGA as a major byproduct. asm.orgnih.gov Genetic engineering has been employed to overcome this limitation. By disrupting the gene for flavin adenine (B156593) dinucleotide-containing D-gluconate dehydrogenase (FAD-GADH), which is responsible for 2-KGA production, researchers have created mutant strains that produce almost exclusively 5-KGA. asm.orgasm.orgnih.gov These engineered thermotolerant strains represent a promising advancement for more economical industrial 5-KGA production. asm.orgnih.gov

Table 1: Comparison of 5-KGA Production in Mesophilic and Thermotolerant Gluconobacter Strains

| Strain Type | Optimal Temperature | Primary Products (Wild-Type) | Production in Engineered Strains | Reference |

|---|---|---|---|---|

| Mesophilic | ~20-30°C | 2-KGA and 5-KGA | Almost exclusively 5-KGA after FAD-GADH disruption | asm.org |

| Thermotolerant | 37°C | 2-KGA (major), 5-KGA (minor) | Exclusively 5-KGA with yields >90% at 30°C and >50% at 37°C after FAD-GADH disruption | asm.orgnih.gov |

Historically, Acetobacter species were among the first microorganisms used for the biological production of 5-KGA. lu.se Like Gluconobacter, Acetobacter belongs to the family Acetobacteraceae and is capable of oxidizing various carbohydrates. lu.senih.gov While Gluconobacter species are now more commonly preferred for industrial applications due to their efficiency, Acetobacter species remain relevant in the context of keto-gluconate fermentation. lu.senih.gov For instance, some species within the Acetobacter aceti group are distinguished by their ability to produce both 2-ketogluconate and 5-ketogluconate. nih.gov The classification of acetic acid bacteria has evolved with molecular techniques, with some organisms previously classified as Acetobacter now placed in other genera like Gluconacetobacter. researchgate.netfrontiersin.org

The search for novel and more efficient microbial systems for 5-KGA synthesis is an ongoing area of research. This includes screening for new microorganisms with desirable traits such as high productivity, thermotolerance, and reduced byproduct formation. Genetic and metabolic engineering are key strategies in developing these novel systems. For example, the inactivation of the membrane-bound gluconate-2-dehydrogenase complex in G. oxydans resulted in a mutant strain that accumulates high amounts of 5-KGA with no formation of the undesired 2-KGA. researchgate.netnih.gov Further enhancements have been achieved by overexpressing the enzymes directly involved in 5-KGA formation in these engineered strains. researchgate.netnih.gov

Enzymatic Pathways in 5-Keto-D-gluconic Acid Formation from D-Glucose and D-Gluconate

The biosynthesis of 5-KGA from D-glucose is a two-step oxidative process. The enzymes responsible for these reactions are primarily membrane-bound dehydrogenases located in the periplasmic space of the bacteria. asm.org

The first step in the pathway is the oxidation of D-glucose to D-glucono-δ-lactone. This reaction is predominantly catalyzed by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (mGDH). researchgate.netnih.gov This enzyme is highly efficient and is responsible for the majority of D-gluconate production during fermentation. nih.gov The PQQ cofactor is essential for the catalytic activity of this dehydrogenase. researchgate.netscience.gov The resulting D-glucono-δ-lactone is then hydrolyzed to D-gluconate, a reaction that can occur spontaneously or be catalyzed by the enzyme glucono-δ-lactonase. nih.govrsc.org

The second and final step is the oxidation of D-gluconate at the C-5 position to form 5-Keto-D-gluconic acid. This conversion is catalyzed by specific dehydrogenases. In Gluconobacter oxydans, both a soluble NADP-dependent gluconate:NADP-5-oxidoreductase and a membrane-bound gluconate-5-dehydrogenase can carry out this reaction. nih.govresearchgate.net Overexpression of these enzymes, particularly the membrane-bound gluconate-5-dehydrogenase, has been shown to significantly increase the accumulation of 5-KGA. nih.gov Interestingly, the membrane-bound enzyme responsible for 5-KGA production was for a long time unidentified, and it has been shown that a glycerol (B35011) or polyol dehydrogenase with broad substrate specificity can also catalyze this reaction. nih.govurv.cat

Table 2: Key Enzymes in the Microbial Biosynthesis of 5-Keto-D-gluconic Acid

| Step | Substrate | Product | Enzyme | Cofactor | Location | Reference |

|---|---|---|---|---|---|---|

| 1 | D-Glucose | D-Glucono-δ-lactone | Membrane-bound Glucose Dehydrogenase (mGDH) | Pyrroloquinoline Quinone (PQQ) | Periplasm | researchgate.netnih.gov |

| 2 | D-Glucono-δ-lactone | D-Gluconate | Glucono-δ-lactonase / Spontaneous | - | Periplasm | nih.govrsc.org |

| 3 | D-Gluconate | 5-Keto-D-gluconate | Gluconate-5-dehydrogenase / Gluconate:NADP-5-oxidoreductase / Glycerol Dehydrogenase | NAD(P)+ / PQQ | Membrane / Cytoplasm | nih.govnih.govresearchgate.net |

Competing Metabolic Routes: Formation of 2-Keto-D-gluconic Acid (2KGA) via FAD-Dependent Gluconate Dehydrogenase (FAD-GADH)

In wild-type Gluconobacter strains, the production of 5KGA is often accompanied by the formation of an undesirable byproduct, 2-keto-D-gluconic acid (2KGA) nih.govlu.se. This competing reaction is catalyzed by a membrane-bound flavin adenine dinucleotide-dependent gluconate dehydrogenase (FAD-GADH) asm.orgnih.gov. This enzyme also oxidizes D-gluconate but at the second carbon position, leading to 2KGA nih.gov.

FAD-GADH is a complex enzyme typically composed of three subunits: a flavoprotein subunit that contains the covalently bound FAD prosthetic group, a cytochrome c subunit, and a smaller third subunit nih.govnih.govresearchgate.net. To enhance the specific production of 5KGA, metabolic engineering strategies have been employed. By disrupting the genes that encode for FAD-GADH, researchers have successfully created mutant strains of Gluconobacter that produce 5KGA exclusively, with yields over 90% asm.orgnih.gov. This inactivation of the competing 2KGA pathway is a crucial step for efficient industrial production of 5KGA researchgate.net.

Bioprocess Engineering for Enhanced 5-Keto-D-gluconic Acid Production

To maximize the output of 5KGA, optimization of the fermentation process is critical. This involves refining fermentation strategies and controlling key physical and chemical parameters.

Fermentation Strategies and Optimization for High Yields and Productivity

Various fermentation strategies have been developed to improve the yield and productivity of 5KGA. Fed-batch fermentation has been shown to prolong the high activity of G. oxydans, leading to increased productivity nih.gov. Controlling the dissolved oxygen (DO) level is also crucial, as G. oxydans is a strictly aerobic bacterium frontiersin.org. Maintaining DO levels continuously above 20% has resulted in a maximum 5KGA concentration of 117.75 g/L with a productivity of 2.10 g/L/h frontiersin.orgnih.gov. In another study, a two-stage ventilation control strategy (0.5 vvm and 1.0 vvm) linked with pH control resulted in a final 5KGA yield of 100.2 g/L and an average productivity of 1.95 g/L/h nih.gov.

| Fermentation Strategy | Organism | 5KGA Concentration (g/L) | Productivity (g/L/h) | Reference |

| Batch (DO > 20%) | G. oxydans | 117.75 | 2.10 | frontiersin.orgnih.gov |

| Two-stage pH and ventilation | G. oxydans | 100.2 | 1.95 | nih.gov |

| Fed-batch | G. oxydans | Not specified | 3.10 | nih.gov |

| Optimized Shake Flask | G. oxydans | 19.7 | Not specified | bvsalud.org |

| 5-L Bioreactor (pH 5.5, DO 15%) | G. oxydans | 46.0 | Not specified | bvsalud.org |

Substrate Utilization and Initial Glucose Concentration Effects

The concentration of glucose, the initial substrate, plays a significant role in the fermentation process. High glucose concentrations (above 15 mM) can favor the initial oxidation of glucose to gluconic acid by the membrane-bound glucose dehydrogenase frontiersin.orgnih.gov. However, the initial glucose concentration can also impact the rate of product formation. For instance, in the production of 2,5-diketo-D-gluconic acid, reducing the initial D-glucose concentration from 100 g/L to 20 g/L significantly accelerated the production rate and the growth of the strain nih.gov. While this finding is for a related compound, it suggests that optimizing the initial substrate concentration is a key parameter for enhancing the production of keto-gluconic acids. The conversion rate of glucose to 5KGA can be very high, with some studies reporting rates of up to 92.50% nih.gov.

Impact of Controlled pH Regimes on 5-Keto-D-gluconic Acid Fermentation Efficiency

The pH of the fermentation medium is a critical parameter influencing enzyme activity and, consequently, the product profile mdpi.com. Membrane-bound dehydrogenases of G. oxydans are sensitive to pH conditions mdpi.com. A controlled pH of 5.5 has been used effectively in bioreactors to achieve higher 5KGA production compared to shake flask cultures bvsalud.org.

A two-stage pH control strategy, where the pH is initially controlled at 5.5 and then allowed to become naturally acidic, has been shown to be an effective method for high-yield 5KGA production nih.gov. Lower pH environments (below 3.5) can inhibit the activity of FAD-GADH, the enzyme responsible for the competing 2KGA formation, thereby favoring the accumulation of gluconic acid, the precursor to 5KGA frontiersin.orgnih.govmdpi.com. This suggests that carefully managing the pH profile throughout the fermentation can direct the metabolic flux towards the desired product.

| pH Condition | Effect on Gluconobacter Fermentation |

| 5.5 - 6.0 | Optimal for glucose dehydrogenase (GDH) activity, promoting the initial conversion of glucose to gluconic acid mdpi.com. |

| 5.5 (controlled) | Resulted in 5KGA production of 46.0 g/L in a 5-L bioreactor bvsalud.org. |

| 5.5 → Natural (two-stage) | Effective for high-yield production of 5KGA (100.2 g/L) nih.gov. |

| < 4.5 | Advantageous for the formation of incomplete oxidation products as the pentose phosphate (B84403) pathway is inhibited frontiersin.orgnih.gov. |

| < 3.5 | Inhibits the formation of keto-gluconic acids, leading to the accumulation of gluconic acid frontiersin.orgnih.gov. |

Aeration and Ventilation Parameters in Bioreactor Systems

The production of 5-keto-D-gluconic acid (5KGA) by microbial fermentation, particularly using Gluconobacter species, is an obligately aerobic process, making aeration and ventilation critical parameters for maximizing yield and productivity. The dissolved oxygen (DO) level in the fermentation broth directly influences the efficiency of the oxidative conversion of D-gluconate to 5KGA.

Research has demonstrated that maintaining DO levels above a certain threshold is crucial. For instance, in a 5-L bioreactor, controlling the DO at 15% was shown to significantly increase 5KGA production compared to shake flask cultures. latrobe.edu.au Further studies have reinforced the importance of DO, with one batch fermentation strategy aiming to continuously maintain DO above 20% to ensure a high specific production rate (q_p_) and, consequently, a high accumulation of 5KGA. nih.gov This strategy resulted in a maximum 5KGA concentration of 117.75 g/L with a productivity of 2.10 g/(L·h). nih.gov

Ventilation, often measured in vessel volumes per minute (vvm), is another key parameter. Studies have shown that increasing ventilation can lead to higher yields. For example, a two-stage pH-linked ventilation control strategy in batch fermentation demonstrated that increasing the ventilation from 0.5 vvm to 1.0 vvm resulted in a significantly higher final 5KGA yield of 100.2 g/L. nih.govnih.gov The ability of Gluconobacter oxydans to produce metabolites is closely linked to the DO in the medium, which is directly affected by the ventilation rate. nih.gov Constant monitoring and control of parameters like the oxygen transfer rate (OTR) and carbon dioxide transfer rate (CTR) are essential for establishing a continuous DO control strategy, which has been proven to increase the 5KGA yield during cultivation. lu.se

| Fermentation Parameter | Controlled Value | Resulting 5KGA Concentration | Resulting 5KGA Productivity | Reference |

| Dissolved Oxygen (DO) | 15% | 46.0 g/L | Not specified | latrobe.edu.au |

| Dissolved Oxygen (DO) | >20% | 117.75 g/L | 2.10 g/(L·h) | nih.gov |

| Ventilation | 0.5 vvm | Lower Yield | 1.83 g/L/h (overall) | nih.govresearchgate.net |

| Ventilation | 1.0 vvm | 100.2 g/L | 1.95 g/L/h (average) | nih.govnih.gov |

Genetic and Metabolic Engineering Approaches for Strain Development

To enhance the efficiency and specificity of 5KGA production, various genetic and metabolic engineering strategies have been employed to develop superior microbial strains, primarily focusing on Gluconobacter species.

A significant challenge in the microbial production of 5KGA is the simultaneous formation of 2-keto-D-gluconic acid (2KGA) as a major byproduct. nih.govasm.org This occurs because most Gluconobacter strains produce both ketogluconates from D-gluconate, leading to competition for the same substrate. nih.gov The enzyme responsible for 2KGA production is a membrane-bound flavin adenine dinucleotide-containing D-gluconate dehydrogenase (FAD-GADH). nih.govnih.gov

To achieve exclusive production of 5KGA, a key strategy has been the disruption or knockout of the gene encoding FAD-GADH. nih.govlu.se By inactivating the membrane-bound gluconate-2-dehydrogenase complex, the formation of the undesired 2KGA is prevented. nih.govresearchgate.net For example, an FAD-GADH-defective mutant strain of Gluconobacter oxydans 621H was found to produce almost exclusively 5KGA from D-glucose. nih.gov Similarly, researchers have successfully constructed FAD-GADH-defective mutants of thermotolerant Gluconobacter strains, which then produced 5KGA exclusively. nih.govnih.gov These mutant strains achieved final 5KGA yields of over 90% at 30°C. nih.govnih.gov This approach not only increases the yield of the desired product but also simplifies downstream purification processes by eliminating a major impurity. nih.gov

To further boost the production rate of 5KGA, another effective strategy is the overexpression of the enzymes directly responsible for its synthesis. nih.gov In Gluconobacter oxydans, 5KGA formation is catalyzed by both a soluble gluconate:NADP 5-oxidoreductase and a membrane-bound, PQQ-dependent gluconate-5-dehydrogenase. nih.govnih.gov

Researchers have equipped FAD-GADH deficient strains, such as G. oxydans MF1, with plasmids that allow for the overproduction of these 5KGA-forming enzymes. nih.gov Overexpression of the soluble gluconate:NADP 5-oxidoreductase led to an accumulation of up to 200 mM 5KGA. nih.gov Even greater accumulation was observed when the gene coding for the membrane-bound gluconate-5-dehydrogenase was overexpressed, reaching concentrations of 240 to 295 mM 5KGA. nih.gov A combinatorial metabolic engineering approach in an industrial G. oxydans strain, which included the overexpression of the sldAB gene (encoding a sorbitol dehydrogenase that also acts on gluconate) along with engineering of the coenzyme pyrroloquinoline quinone (PQQ) and the respiratory chain, significantly enhanced 5KGA accumulation, achieving a titer of 144.52 ± 2.94 g/L in a 15 L fermenter. nih.gov

| Genetic Modification | Strain | Resulting 5KGA Concentration | Reference |

| Overexpression of soluble gluconate:NADP 5-oxidoreductase | G. oxydans MF1 | up to 200 mM | nih.gov |

| Overexpression of membrane-bound gluconate-5-dehydrogenase | G. oxydans MF1 | 240 to 295 mM | nih.gov |

| Overexpression of sldAB gene + coenzyme/respiratory chain engineering | G. oxydans ZJU3 | 144.52 ± 2.94 g/L | nih.gov |

Industrial fermentation processes generate significant heat, and cooling represents a major operational cost. nih.govnovozymes.com The development of thermotolerant microbial strains that can produce 5KGA at higher temperatures is therefore a key objective for making the process more cost-effective. nih.gov

Researchers have successfully isolated thermotolerant Gluconobacter strains capable of producing 5KGA at 37°C, a temperature at which typical mesophilic strains exhibit significantly reduced growth and production. nih.govasm.orgnih.gov While these isolated wild-type strains initially produced 2KGA as the major product, combining thermotolerance with the FAD-GADH gene knockout strategy (as described in 2.3.2.1) has yielded promising results. nih.govnih.gov Mutant thermotolerant strains, with the FAD-GADH gene disrupted, produced 5KGA exclusively with yields over 90% when cultured at 30°C and over 50% at 37°C. nih.gov

Further optimization of these thermotolerant strains has been achieved by addressing co-factor requirements at elevated temperatures. The activity of the PQQ-dependent enzyme responsible for 5KGA production was found to increase with the addition of PQQ and CaCl₂ when cells were grown at 37°C. nih.govnih.gov By adding 5 mM CaCl₂ to the culture medium of the mutant thermotolerant strains, 5KGA production was enhanced to a point where over 90% of the initial substrate was converted, even at the higher temperature. nih.govnih.gov These thermotolerant strains represent a promising option for industrial 5KGA production by reducing cooling costs. nih.gov

Methodologies for Isolation and Purification of 5-Keto-D-gluconic Acid from Complex Fermentation Broths

Following fermentation, the recovery and purification of 5KGA from the complex fermentation broth is a critical step, referred to as downstream processing. callaghaninnovation.govt.nzwikipedia.org The goal is to isolate the target compound from biomass (microbial cells), residual substrates, soluble proteins, and other metabolites. wikipedia.org

The initial step in the downstream process is typically the removal of solids, primarily the microbial cells. This is commonly achieved through centrifugation or filtration. wikipedia.org Once the cell-free supernatant is obtained, several techniques can be employed for further purification.

Common downstream processing operations that can be applied to 5KGA purification include:

Precipitation: The product can sometimes be precipitated out of the solution by changing conditions such as pH or temperature, or by adding a salt in which the product is insoluble.

Evaporation: To concentrate the product, water can be removed from the broth through evaporation. nih.gov

Adsorption/Ion-Exchange Chromatography: This is a powerful technique for separating molecules based on charge. Anion-exchange resins can be used to bind the negatively charged 5KGA from the broth, while other components are washed away. nih.govresearchgate.net The purified 5KGA can then be eluted from the resin.

Membrane Filtration: Techniques like nanofiltration or reverse osmosis can be used to concentrate the 5KGA and remove smaller impurities or water. callaghaninnovation.govt.nz

For example, one described method for preparing 2,5-diketo-D-gluconic acid, a related compound, involved centrifugation to remove bacteria, followed by the use of a solid-phase extraction column to remove proteins and pigments, and finally lyophilization (freeze-drying) to obtain the product. nih.gov While specific, detailed protocols for industrial-scale 5KGA purification are often proprietary, the process generally involves a combination of these unit operations to achieve the desired purity and concentration. callaghaninnovation.govt.nz

Metabolic Roles and Biochemical Interconversions of 5 Keto D Gluconic Acid

5-Keto-D-gluconic Acid as a Central Metabolite in Microbial Carbon Metabolism

5-Keto-D-gluconic acid (5-KGA) is a key intermediate in the carbon metabolism of several microorganisms, particularly within the Gluconobacter genus. umaryland.edunih.govnih.gov These bacteria are known for their incomplete oxidation of sugars and alcohols, a process often referred to as overflow metabolism. nih.gov In Gluconobacter oxydans, 5-KGA is primarily produced through the nonphosphorylative ketogenic oxidation of D-glucose. nih.gov This metabolic route occurs via two main pathways. The dominant pathway is located in the periplasmic space, where a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase first oxidizes D-glucose to D-gluconic acid. nih.gov This D-gluconic acid is then further oxidized to 5-KGA by a membrane-bound dehydrogenase. nih.gov

A second, cytoplasmic pathway also exists. nih.gov In this route, D-glucose is transported into the cell and converted to D-gluconic acid by an NADP+-dependent glucose dehydrogenase. nih.gov Subsequently, at an acidic pH, D-gluconic acid is oxidized to 5-KGA by the enzyme 5-keto-D-gluconate reductase. nih.gov 5-KGA also functions as an intermediate in the catabolism of L-idonate. umaryland.eduhmdb.ca The efficiency of this metabolic process is notable; genetically engineered mutant strains of G. oxydans, specifically those with an inactivated membrane-bound gluconate-2-dehydrogenase complex, have been shown to convert available glucose almost quantitatively into 5-KGA, with conversion yields reaching up to 84%. nih.gov This positions 5-KGA as a central hub in the metabolic network of these organisms, linking glucose degradation to the formation of various keto acids.

Biotransformation of 5-Keto-D-gluconic Acid into Other Value-Added Compounds

The unique chemical structure of 5-Keto-D-gluconic acid makes it a valuable precursor for the synthesis of other commercially important compounds. Its position as a metabolic intermediate allows for its biotransformation into a range of value-added chemicals through various biological and chemical processes.

5-Keto-D-gluconic acid is a well-established and effective precursor for the industrial production of L-(+)-tartaric acid. nih.govoup.comoup.commedchemexpress.com The production process is a prime example of an integrated, two-step system that combines microbial fermentation with subsequent chemical catalysis. nih.gov

The first step involves the high-yield fermentation of D-glucose to 5-KGA using strains of Gluconobacter oxydans. nih.govnih.gov Through optimization of fermentation conditions—such as pH and ventilation—and the use of fed-batch strategies, high concentrations of 5-KGA can be achieved, with glucose-to-5KGA conversion rates reported as high as 92.50%. nih.govnih.gov

The second step is the chemical conversion of the biologically produced 5-KGA into L-(+)-tartaric acid. nih.gov This conversion is typically catalyzed by metal ions. nih.govresearchgate.net Research has identified copper (II) ions (Cu²⁺) as an effective catalyst for this reaction, achieving a conversion rate of 35.09%. nih.govnih.gov The proposed mechanism suggests that 5-KGA forms a complex with the copper ion, which then reacts with oxygen, leading to the formation of L-(+)-tartaric acid. nih.gov Other catalysts, such as vanadate (B1173111) and palladium on carbon, have also been noted for this conversion. researchgate.netchemicalbook.com

Table 1: Integrated Biological-Chemical Synthesis of L-(+)-Tartaric Acid

| Step | Process | Description | Key Organism/Catalyst |

| 1 | Biological Fermentation | Conversion of D-glucose substrate into the intermediate 5-Keto-D-gluconic acid (5-KGA). | Gluconobacter oxydans |

| 2 | Chemical Conversion | Catalytic oxidation of 5-KGA to the final product, L-(+)-tartaric acid (L-TA). | Metal ions (e.g., Cu²⁺), Vanadate |

While not a direct linear precursor, 5-Keto-D-gluconic acid holds a key intermediary position within the complex metabolic network that also produces 2,5-diketo-D-gluconic acid (2,5-DKGA), a crucial intermediate for the synthesis of L-ascorbic acid (Vitamin C). frontiersin.orgnih.gov In Gluconobacter oxydans, the oxidation of D-glucose yields D-gluconic acid, which serves as a branch point. nih.govnih.gov One branch leads to the formation of 5-KGA, while another leads to 2-keto-D-gluconic acid (2-KGA). nih.gov This 2-KGA is then further oxidized to produce 2,5-DKGA. nih.govfrontiersin.org

The resulting 2,5-DKGA is a direct precursor to 2-keto-L-gulonic acid (2-KLG). frontiersin.orgnih.gov The conversion of 2,5-DKGA to 2-KLG is achieved via a reduction reaction, often catalyzed by a 2,5-DKG reductase enzyme, for instance from Corynebacterium glutamicum. frontiersin.org Finally, 2-KLG is converted into L-ascorbic acid through a straightforward chemical reaction, completing a significant industrial pathway for Vitamin C production that originates from D-glucose. frontiersin.orgmdpi.com

5-Keto-D-gluconic acid serves as a foundational molecule for creating various bioactive compounds with potential applications in the pharmaceutical and chemical industries. americanchemicalsuppliers.com It is described as a versatile biomedical substance capable of modulating enzymatic reactions and is considered a building block for the synthesis of antioxidant compounds. americanchemicalsuppliers.com

A notable application is its use as a key intermediate in a chemo-enzymatic cascade to produce precursors for 2,5-furandicarboxylic acid (FDCA). rsc.org FDCA is a bio-based polymer building block considered a sustainable alternative to petroleum-derived terephthalic acid. rsc.org In this process, 5-KGA is dehydrated and esterified to yield an FDCA precursor. rsc.org Research has also shown that during the enzymatic synthesis of 5-KGA, it is possible to simultaneously generate a co-product of pharmaceutical relevance: the statin intermediate ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org

Table 2: Bioactive Compounds and Intermediates Derived from 5-Keto-D-gluconic Acid

| Derived Compound/Product | Industrial Relevance | Synthesis Route |

| L-(+)-Tartaric Acid | Food, pharmaceutical, and chemical industries. nih.gov | Integrated fermentation and chemical catalysis. nih.gov |

| 2,5-Furandicarboxylic Acid (FDCA) Precursors | Bioplastics and polyesters (sustainable chemical). rsc.org | Chemo-enzymatic cascade involving dehydration and esterification. rsc.org |

| Antioxidant Compounds | Pharmaceutical and nutraceutical applications. americanchemicalsuppliers.com | Serves as a foundational building block. americanchemicalsuppliers.com |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Pharmaceutical intermediate (statin synthesis). rsc.org | Co-product generated during the enzymatic synthesis of 5-KGA. rsc.org |

Enzymatic Activities Modifying 5-Keto-D-gluconic Acid

The synthesis and conversion of 5-Keto-D-gluconic acid are governed by specific enzymes that catalyze its formation and reversible transformation, playing a critical role in regulating metabolic flux.

5-Keto-D-gluconate reductase (5KGR), also known as gluconate 5-dehydrogenase (Ga5DH), is the primary enzyme responsible for the interconversion of 5-KGA and D-gluconate. nih.govwikipedia.org It is an NADP(H)-dependent oxidoreductase that catalyzes the reversible reaction: D-gluconate + NAD(P)⁺ ⇌ 5-keto-D-gluconate + NAD(P)H + H⁺. nih.govwikipedia.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govclausiuspress.com

The reversible nature of this enzyme allows it to function as a metabolic "switch" in bacteria. nih.gov Under conditions of energy surplus, the enzyme catalyzes the oxidation of D-gluconate to 5-KGA, which can act as a form of energy storage. nih.gov Conversely, when cellular energy is low, it catalyzes the reduction of 5-KGA back to D-gluconate, which can then enter central carbon metabolic routes like the Entner-Doudoroff pathway to generate energy and reducing power. nih.gov

Biochemical characterization has revealed some variations in cofactor specificity. The enzyme generally uses either NADH or NADPH for the reduction of 5-KGA but shows a strong preference for NADP⁺ for the oxidation of D-gluconate. umaryland.eduhmdb.ca However, the enzyme from the hyperthermophile Thermotoga maritima has been shown to utilize both NAD⁺ and NADP⁺, though it still prefers NADP⁺. clausiuspress.com Structural analysis of the enzyme from Streptococcus suis has provided detailed insights into its catalytic mechanism, identifying a catalytic amino acid tetrad (RSYK) that is distinct from the more common SYK triad (B1167595) found in many SDR enzymes. nih.gov

Table 3: Properties of 5-Keto-D-gluconate Reductase (Gluconate 5-dehydrogenase)

| Property | Description | Reference |

| Enzyme Commission No. | EC 1.1.1.69 | nih.govwikipedia.org |

| Systematic Name | D-gluconate:NAD(P)⁺ 5-oxidoreductase | wikipedia.org |

| Reaction | D-gluconate + NAD(P)⁺ ⇌ 5-keto-D-gluconate + NAD(P)H + H⁺ | nih.gov |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | nih.govclausiuspress.com |

| Catalytic Function | Reversible oxidoreduction, acting as a metabolic switch. | nih.gov |

| Cofactor Specificity | Prefers NADP(H) but can use NAD(H) in some species. | umaryland.eduhmdb.caclausiuspress.com |

| Structural Feature | Contains a catalytic tetrad (RSYK in S. suis). | nih.gov |

Interactions and Regulation with Other Oxidoreductases within Keto-gluconate Metabolic Networks

The metabolic network for keto-gluconate production, particularly in bacteria such as Gluconobacter oxydans, involves a sophisticated interplay of various oxidoreductases. The formation of 5-Keto-D-gluconic acid (5-KGA) is part of a branched pathway that also leads to the synthesis of 2-keto-D-gluconic acid (2-KGA). nih.govnih.gov The regulation within this network is crucial for determining the final product yield.

The primary substrate, D-glucose, is first oxidized to D-gluconic acid. nih.govnih.gov This gluconate is then further oxidized by different dehydrogenases to either 2-KGA or 5-KGA. nih.govnih.gov The key enzymes responsible for 5-KGA formation are the soluble gluconate:NADP 5-oxidoreductase and the membrane-bound gluconate-5-dehydrogenase. nih.gov These enzymes exist alongside gluconate-2-dehydrogenase, which competes for the same substrate (gluconate) to produce 2-KGA. nih.govnih.gov

Regulation of 5-KGA production often involves genetic and metabolic engineering strategies aimed at influencing the activity of these competing oxidoreductases. A primary regulatory strategy is the targeted inactivation of the enzyme complex responsible for the competing reaction. Research has shown that creating mutants of G. oxydans with an inactivated membrane-bound gluconate-2-dehydrogenase complex eliminates the production of the undesired 2-KGA and significantly enhances the conversion of glucose almost entirely into 5-KGA. nih.gov

Furthermore, the efficiency of these oxidoreductases is dependent on cofactors. The activity of gluconate:NADP-5 oxidoreductase, for instance, is dependent on the cofactor NADP+. nih.gov Research has demonstrated that overexpressing a transhydrogenase, which aids in the regeneration of the reduced cofactor NADPH, alongside the 5-KGA-producing enzyme, can lead to an enhanced accumulation of 5-KGA. nih.gov This highlights the regulatory role of cofactor availability within the metabolic network. The interaction between these different dehydrogenases and the cellular systems for cofactor regeneration represents a key control point in the metabolic flux towards 5-KGA.

The table below summarizes the key oxidoreductases involved in the keto-gluconate metabolic network in Gluconobacter.

| Enzyme Name | Abbreviation | Function | Cellular Location |

| Gluconate-5-dehydrogenase | --- | Oxidizes D-gluconate to 5-KGA | Membrane-bound |

| Gluconate:NADP 5-oxidoreductase | GNO | Oxidizes D-gluconate to 5-KGA | Soluble (Cytoplasm) |

| Gluconate-2-dehydrogenase | --- | Oxidizes D-gluconate to 2-KGA | Membrane-bound |

| Glucose Dehydrogenase | GDH | Oxidizes D-glucose to D-gluconic acid | Membrane-bound |

Research into 5-Keto-D-gluconic Acid's Biological Implications and Metabolic Health

Investigation of its Potential Role in Glucose Metabolism and Related Conditions

Research into 5-Keto-D-gluconic acid has significantly focused on its production from glucose, a central molecule in metabolism. The primary pathway investigated is its microbial biotransformation, particularly by acetic acid bacteria like Gluconobacter oxydans. nih.govresearchgate.net This bacterium is known for its incomplete oxidation of sugars and alcohols, making it a model organism for studying this specific metabolic route. fao.org In this process, glucose is not metabolized through the typical glycolytic pathway but is instead directly oxidized in the periplasmic space. frontiersin.org

The conversion occurs in a two-step oxidative process:

Glucose to Gluconic Acid: Glucose is first oxidized to D-gluconic acid by a membrane-bound glucose dehydrogenase. nih.govfrontiersin.org

Gluconic Acid to 5-Keto-D-gluconic Acid: The resulting gluconic acid is then further oxidized at the C-5 position to form 5-KGA. nih.govnih.gov This second step is catalyzed by specific dehydrogenases, such as gluconate-5-dehydrogenase. nih.gov

The efficiency of this conversion is a major area of study, with research aimed at optimizing conditions and engineering microbial strains for higher yields. nih.gov For example, studies have shown that by inactivating the enzyme that produces the byproduct 2-keto-D-gluconic acid, G. oxydans can convert glucose almost quantitatively to 5-KGA. nih.gov While much of the research centers on the production of 5-KGA for industrial applications, its role as a direct product of glucose oxidation has led to its investigation for use in dietary supplements aimed at managing blood sugar levels. chemimpex.com

The table below details key findings from research on the biotransformation of glucose to 5-KGA.

| Research Focus | Organism/System | Key Findings | Reference(s) |

| Metabolic Engineering | Gluconobacter oxydans MF1 (mutant) | Inactivation of membrane-bound gluconate-2-dehydrogenase eliminated 2-KGA byproduct formation, leading to an 84% conversion of glucose to 5-KGA. | nih.gov |

| Enzyme Overexpression | Gluconobacter oxydans DSM 2343 | Overexpression of membrane-bound gluconate-5-dehydrogenase resulted in higher 5-KGA accumulation (240-295 mM) compared to overexpressing the soluble enzyme. | nih.gov |

| Cofactor Engineering | Gluconobacter oxydans DSM 2343 | Co-overexpression of gluconate:NADP-5 oxidoreductase and an E. coli transhydrogenase (for NADP+ regeneration) enhanced the accumulation of 5-KGA. | nih.gov |

| Fermentation Strategy | Gluconobacter oxydans | A fed-batch fermentation process achieved a 92.50% conversion rate of glucose to 5-KGA with an average productivity of 3.10 g/L/h. | nih.gov |

Exploration of Chelating Properties and their Biological Significance

5-Keto-D-gluconic acid possesses chelating properties, enabling it to bind with metal ions. chemimpex.com This characteristic is significant for its biological and commercial applications, particularly in the formulation of dietary supplements and functional foods. chemimpex.com The ability to chelate metals can enhance the stability and bioavailability of essential minerals in nutritional products.

The broader family of gluconates is well-known for its capacity to chelate a variety of metal cations, including calcium (Ca²+), iron (Fe²+), potassium (K+), and aluminum (Al³+). wikipedia.org This property is attributed to the presence of multiple hydroxyl groups and a carboxylic acid group in the molecular structure, which can coordinate with metal ions. wikipedia.org

In the context of 5-KGA's production, metal ions can also play a crucial role. For instance, research has shown that the addition of calcium chloride (CaCl₂) to the culture medium can positively influence the activity of pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase, an enzyme that catalyzes the conversion of gluconate to 5-KGA in Gluconobacter japonicus. researchgate.net This suggests that metal ions are not only chelated by the final product but can also be integral to the enzymatic processes that synthesize it. The biological significance of its chelating ability is primarily leveraged in product formulations where binding to metal ions is a desirable feature. chemimpex.com

Analytical Methodologies for 5 Keto D Gluconic Acid Quantification and Detection

Spectrophotometric Methods for 5-Keto-D-gluconic Acid Determination in Complex Matrices

Spectrophotometric methods offer a foundational approach for the determination of 5-Keto-D-gluconic acid (5-KGA). These techniques are often valued for their simplicity and accessibility, providing a means for quantification in complex biological samples such as fermentation broths. researchgate.net

Application and Optimization of Arsenomolybdate Reagent-Based Assays

A notable spectrophotometric method involves the use of the arsenomolybdate reagent. researchgate.net This assay is based on the reducing properties of 5-KGA. The reaction between 5-KGA and the arsenomolybdate reagent results in the formation of a colored complex, which can be measured spectrophotometrically. researchgate.netacs.org

The optimization of this assay is critical for achieving specificity and sensitivity, especially in the presence of interfering substances like reducing sugars, which are common in fermentation media. researchgate.net Key parameters that are controlled include reaction temperature and time. For instance, the reaction of 5-KGA with the arsenomolybdate reagent is temperature-dependent. While the reaction is complete within 15 minutes at 100°C, these conditions also promote the reduction of the reagent by other compounds. To enhance specificity for 5-KGA, a lower temperature (e.g., 55°C) and a longer incubation time are utilized. researchgate.net Under these optimized conditions, the interference from compounds like D-glucose, D-gluconic acid, and 2-keto-D-gluconic acid is minimized. researchgate.net The intensity of the resulting color, typically measured at a specific wavelength, is proportional to the concentration of 5-KGA in the sample. researchgate.netnih.gov

Table 1: Optimization of Arsenomolybdate Reagent Assay for 5-KGA Determination

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Arsenomolybdate | Forms a colored complex with reducing substances like 5-KGA. researchgate.net |

| Temperature | 55°C | Increases specificity for 5-KGA by minimizing reactions with other reducing sugars. researchgate.net |

| Reaction Time | 150 minutes | Allows for sufficient reaction completion at the lower, more specific temperature. researchgate.net |

| Wavelength | 540-545 mµ | The absorption maximum for the colored complex, ensuring maximum sensitivity. researchgate.net |

| Concentration Range | 5 to 80 γ per tube | Defines the linear range for accurate quantification. researchgate.net |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques provide powerful tools for the separation and precise quantification of 5-KGA, even in mixtures containing structurally similar compounds. High-performance liquid chromatography (HPLC) and ion chromatography have become indispensable for this purpose. nih.govcapes.gov.br

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) for Simultaneous Determination of Glucose, D-gluconic Acid, 2-Keto-D-gluconic Acid, and 5-Keto-D-gluconic Acid

Ion chromatography coupled with pulsed amperometric detection (IC-PAD) is a highly sensitive and selective method for analyzing carbohydrates and related sugar acids. mdpi.comthermofisher.com This technique is particularly effective for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid (2-KDG), and 5-KGA in a single analytical run. nih.govresearchgate.net In high-pH solutions, these compounds become anionic and can be separated on strong anion-exchange columns like the Dionex CarboPac series. mdpi.comthermofisher.com The PAD system allows for the direct detection of these non-derivatized compounds with high sensitivity, as they are oxidized at the surface of a gold working electrode. thermofisher.comresearchgate.net

Utilization of Column-Switching Techniques for Enhanced Resolution and Sensitivity

To overcome challenges in separating compounds with different retention behaviors, column-switching techniques are employed. nih.govresearchgate.net In the analysis of fermentation broths, some compounds like glucose and D-gluconic acid are weakly retained, while others like 2-KDG and 5-KGA are strongly retained. nih.gov A column-switching setup can be used to elute the strongly retained compounds first, followed by the weakly retained ones, significantly reducing the analysis time. nih.govresearchgate.net This approach improves resolution and sensitivity. The method demonstrates good linearity over a concentration range of 0.01–20 mg L⁻¹ and achieves low detection limits, making it suitable for monitoring fermentation processes. nih.govresearchgate.net

Table 2: Performance of IC-PAD Method with Column-Switching

| Analyte | Linearity Range (mg L⁻¹) | Determination Coefficient (R²) | Detection Limit (LOD) (µg L⁻¹) | Repeatability (RSD%, n=6) |

|---|---|---|---|---|

| Glucose | 0.01-20 | ≥ 99.84% | 0.87-2.59 | < 3% |

| D-gluconic acid | 0.01-20 | ≥ 99.84% | 0.87-2.59 | < 3% |

| 2-Keto-D-gluconic acid | 0.01-20 | ≥ 99.84% | 0.87-2.59 | < 3% |

| 5-Keto-D-gluconic acid | 0.01-20 | ≥ 99.84% | 0.87-2.59 | < 3% |

Data sourced from a study on the simultaneous determination of these four compounds in fermentation broth. nih.govresearchgate.net

Historical Context and Utility of Paper Chromatography in Keto-gluconate Analysis

Before the widespread adoption of modern techniques like HPLC and IC, paper chromatography was a fundamental method for the separation and qualitative analysis of sugars and their derivatives, including keto-gluconates. This technique was instrumental in early metabolic studies of microorganisms that produce these acids. Paper chromatography allowed researchers to separate 5-KGA from D-glucose, D-gluconic acid, and 2-KDG in fermentation media, providing crucial insights into the metabolic pathways. Although it is a less quantitative and more time-consuming method compared to current chromatographic technologies, its historical utility in the initial identification and isolation of keto-gluconic acids laid the groundwork for future research.

Enzymatic Quantification Methods for Specificity and High Throughput

Enzymatic methods offer exceptional specificity for the quantification of 5-KGA. oup.comsigmaaldrich.com These assays are based on the activity of specific enzymes that act on 5-KGA as a substrate. A key enzyme used for this purpose is 5-keto-D-gluconate reductase (5KGR). oup.comsigmaaldrich.com

The quantification principle relies on a coupled reaction. The 5KGR enzyme catalyzes the reduction of 5-KGA, which is coupled with the oxidation of a nicotinamide (B372718) cofactor, typically reduced nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to NADP+. nih.govoup.com The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the amount of 5-KGA present in the sample. megazyme.comnih.gov

The high specificity of the enzyme ensures that only 5-KGA is measured, avoiding interference from other compounds in the sample matrix. oup.com Furthermore, this method is readily adaptable for high-throughput screening (HTS) applications. By using microplate readers, the concentration of 5-KGA in a large number of samples can be measured simultaneously and rapidly, which is highly advantageous for screening microbial strains or optimizing fermentation conditions. nih.gov

Table 3: Comparison of Analytical Methodologies for 5-KGA

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Spectrophotometry | Colorimetric reaction with arsenomolybdate reagent. researchgate.net | Simple, inexpensive equipment. | Lower specificity, potential interference from other reducing compounds. researchgate.net |

| IC-PAD | Anion-exchange separation with electrochemical detection. nih.gov | High sensitivity, high selectivity, simultaneous analysis of multiple compounds. nih.govresearchgate.net | Requires specialized equipment and expertise. |

| Enzymatic Method | Specific enzyme (5KGR) catalyzed reaction coupled with NAD(P)H consumption. oup.com | Extremely high specificity, suitable for high-throughput screening. oup.comnih.gov | Enzyme cost and stability can be a factor. |

Development and Validation of Assays Utilizing 5-Keto-D-gluconate Reductase (5KGR) for Specific Quantification

The specific and straightforward measurement of 5-Keto-D-gluconic acid (5KGA) is readily achievable through enzymatic methods that utilize 5-Keto-D-gluconate reductase (5KGR). nih.govtandfonline.comsigmaaldrich.com This enzyme, also known as D-gluconate:NAD(P)+ 5-oxidoreductase (EC 1.1.1.69), catalyzes the NADPH-dependent reduction of 5KGA to D-gluconate. nih.govuniprot.orgwikipedia.org The quantification is typically performed spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm. nih.gov This principle allows for a direct correlation between the amount of NADPH consumed and the initial quantity of 5KGA in the sample.

The assay is based on the following reaction: 5-Keto-D-gluconate + NADPH + H⁺ ⇌ D-gluconate + NADP⁺ ecmdb.cahmdb.ca

Validation of this method has shown it to be highly specific and reliable for quantifying 5KGA. nih.gov Research indicates that the assay is effective for quantifying 5KGA in a range of 10 to 50 nanomoles under specific reaction conditions. tandfonline.com The reaction mixture for such an assay typically contains potassium phosphate buffer, NADPH, and the 5KGR enzyme solution. tandfonline.com The stability of the purified recombinant 5KGR enzyme is a notable advantage; it can be stored at 4°C for several days without significant loss of activity, which is an improvement over the native enzyme from Gluconobacter. tandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | 5-Keto-D-gluconate reductase (5KGR) | nih.govtandfonline.com |

| Principle | Measures the decrease in NADPH absorbance as it is consumed during the reduction of 5KGA to D-gluconate. | nih.gov |

| Detection Wavelength | 340 nm | nih.gov |

| Quantification Range | 10 to 50 nmol | tandfonline.com |

| Reaction Buffer | 50 mM Potassium Phosphate Buffer (KPB), pH 6.0 | tandfonline.com |

| Cofactor | NADPH | tandfonline.comnih.gov |

Strategies for Overexpression and Purification of Key Enzymes (e.g., 5KGR, 2KGR) in Heterologous Hosts for Analytical Reagent Preparation

The availability of purified enzymes is essential for developing enzymatic assays. To this end, effective strategies for the high-level production of 5KGR and 2-Keto-D-gluconate reductase (2KGR) in heterologous hosts have been established. nih.govsigmaaldrich.com The bacterium Escherichia coli is a commonly used host for this purpose. nih.govtandfonline.comnih.gov

The gene for 5KGR from Gluconobacter oxydans (identified as GOX2187) and the gene for 2KGR (identified as GOX0417) have been successfully cloned and expressed in E. coli. nih.govoup.com Researchers have constructed various plasmids to optimize the expression of these genes, leading to significant production of the respective enzymes. tandfonline.com In some cases, the expression level of 5KGR was estimated to be 30% or more of the cytoplasmic protein in the transformed E. coli. tandfonline.com

The purification process for these recombinantly produced enzymes is often straightforward. Following cell lysis, the supernatant containing the soluble enzyme is typically subjected to a single column chromatography step, such as DEAE-cellulose chromatography. nih.govnih.gov The enzyme is eluted using a salt gradient, and the fractions containing the purified enzyme are pooled. nih.gov This methodology allows for the preparation of large quantities of highly active and stable 5KGR and 2KGR, which are then ready for use as reagents in quantitative analytical assays. nih.govtandfonline.comsigmaaldrich.com

| Enzyme | Gene Source | Expression Host | Purification Method | Key Finding | Reference |

|---|---|---|---|---|---|

| 5-Keto-D-gluconate Reductase (5KGR) | Gluconobacter oxydans 621H (Gene: GOX2187) | Escherichia coli | One-step column chromatography | High-level expression and easy purification for analytical use. | nih.govtandfonline.comsigmaaldrich.com |

| 2-Keto-D-gluconate Reductase (2KGR) | Gluconobacter oxydans 621H (Gene: GOX0417) | Escherichia coli | One-step column chromatography | Successful expression and purification of the newly identified gene product. | nih.govtandfonline.comsigmaaldrich.com |

| NADPH-dependent 5KGR | Gluconobacter suboxydans IFO12528 | Escherichia coli | DEAE-cellulose column chromatography | Purified enzyme was concentrated to 9 mg/ml for crystallization studies. | nih.gov |

Advancements in Analytical Techniques for Monitoring 5-Keto-D-gluconic Acid in Fermentation Broths and Biological Samples

Monitoring the concentration of 5-Keto-D-gluconic acid in complex mixtures like fermentation broths requires robust analytical techniques that can separate and quantify multiple components simultaneously. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are at the forefront of these advancements. capes.gov.brresearchgate.net

A notable development is the use of ion chromatography coupled with pulsed amperometric detection (IC-PAD) and a column-switching technique. researchgate.net This method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid in a single run. The system uses a CarboPac PA10 guard column and an IonPac AG11-HC/AS11-HC analytical column with a potassium hydroxide (B78521) eluent. researchgate.net This IC-PAD method demonstrates good linearity over a concentration range of 0.01-20 mg/L with detection limits between 0.87 and 2.59 µg/L for the different compounds. researchgate.net

HPLC methods have also been refined for this purpose. One approach uses an Aminex A-28 anion-exchange resin with ammonium (B1175870) formate (B1220265) as the eluent to separate D-gluconic acid, 5-keto-D-gluconic acid, and other related acids in biological fluids. capes.gov.br Another effective HPLC system for analyzing fermentation products employs an Aminex HPX-87H column with a dilute sulfuric acid eluent and a refractive index detector. nih.govfrontiersin.org For enhanced sensitivity, especially when a refractive index detector is insufficient, UV detection can be employed. A wavelength of 210 nm has been found effective for detecting ketogluconic acids separated on a shim-pack CLC-NH2 column. tsijournals.com These chromatographic techniques are indispensable for accurately tracking the dynamics of substrate consumption and product formation in biotechnological processes involving Gluconobacter and other microorganisms. researchgate.netnih.gov

| Technique | Column(s) | Detector | Analytes Measured | Application | Reference |

|---|---|---|---|---|---|

| Ion Chromatography (IC) with Column-Switching | CarboPac PA10 (guard), IonPac AG11-HC & AS11-HC (analytical) | Pulsed Amperometric Detection (PAD) | Glucose, D-gluconic acid, 2-KDG, 5-KDG | Fermentation broth | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Aminex A-28 Anion-Exchange | Not specified | D-gluconic acid, 5-KDG, 2-KDG, 2,5-DKG | Biological fluids | capes.gov.br |

| High-Performance Liquid Chromatography (HPLC) | Aminex HPX-87H | Refractive Index (RI) | D-gluconic acid, 2-KDG, 2,5-DKG | Fermentation broth | nih.govfrontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Shim-pack CLC-NH2 | UV (210 nm) | 2-keto-L-gulonic acid, 2-KDG | Fermentation broth | tsijournals.com |

Advanced Research Topics and Future Directions for 5 Keto D Gluconic Acid

Discovery and Engineering of Novel Microbial Strains and Biocatalysts for Enhanced 5-Keto-D-gluconic Acid Production

The industrial production of 5-KGA predominantly relies on microbial fermentation, with Gluconobacter oxydans being a key player due to its remarkable capacity for the incomplete oxidation of sugars. nih.gov A significant area of research is the discovery and engineering of novel microbial strains and biocatalysts to enhance the efficiency and yield of 5-KGA.

Researchers have successfully engineered Gluconobacter strains to significantly boost 5-KGA accumulation. One notable strategy involves the inactivation of competing metabolic pathways. For instance, by inactivating the membrane-bound gluconate-2-dehydrogenase in G. oxydans, which is responsible for the formation of the byproduct 2-keto-D-gluconic acid, a mutant strain was created that uniquely accumulates high amounts of 5-KGA. researchgate.net Further enhancements have been achieved by overproducing the enzymes directly involved in 5-KGA formation. Overexpression of both the soluble gluconate:NADP 5-oxidoreductase and the membrane-bound gluconate-5-dehydrogenase in an engineered G. oxydans strain led to a substantial increase in 5-KGA titers. researchgate.net

Beyond Gluconobacter, scientists are exploring other microorganisms. An uncharacterised homologue of gluconate 5-dehydrogenase was identified in Xanthomonas campestris and successfully expressed in E. coli, demonstrating its potential for 5-KGA production. core.ac.uk The search for novel biocatalysts also extends to thermotolerant strains that can perform fermentation at higher temperatures, potentially reducing cooling costs and contamination risks. asm.org

The following table summarizes some of the engineered microbial strains and the strategies employed to enhance 5-KGA production:

| Microbial Strain | Engineering Strategy | Outcome | Reference |

| Gluconobacter oxydans MF1 | Inactivation of membrane-bound gluconate-2-dehydrogenase complex. | Absence of 2-keto-D-gluconic acid formation and unique accumulation of 5-KGA. | researchgate.net |

| Gluconobacter oxydans MF1 | Overproduction of soluble gluconate:NADP 5-oxidoreductase. | Accumulation of up to 200 mM 5-KGA. | researchgate.net |

| Gluconobacter oxydans MF1 | Overexpression of the gene for membrane-bound gluconate-5-dehydrogenase. | Accumulation of 240 to 295 mM 5-KGA. | researchgate.net |

| Gluconobacter oxydans ZJU2 | Self-overexpression of the sldAB gene under a constitutive promoter. | Production of 122.48 ± 0.41 g/L of 5-KGA. | nih.gov |

| Gluconobacter oxydans ZJU3 | Coenzyme and respiratory chain engineering in the sldAB overexpressing strain. | 5-KGA titer reached 144.52 ± 2.94 g/L with a productivity of 2.26 g/(L·h). | nih.gov |

| Gluconobacter japonicus NBRC 3271 mutant strain D2 | Lacks two membranous gluconate 2-dehydrogenases. | Produces 5KGA but not 2-ketogluconate from a mixture of glucose and gluconate. | researchgate.net |

Application of Systems Biology and Multi-Omics Approaches to Elucidate Complex Metabolic Networks Involving 5-Keto-D-gluconic Acid (Genomics, Proteomics, Metabolomics)

To fully understand and optimize 5-KGA production, researchers are turning to systems biology and multi-omics approaches. These powerful tools allow for a holistic view of the complex metabolic networks within producer organisms.

Genomics provides the blueprint of an organism's metabolic potential. The sequencing of genomes from Gluconobacter species has been instrumental in identifying the genes encoding key enzymes in the 5-KGA pathway, such as glucose dehydrogenases and gluconate dehydrogenases. researchgate.netasm.org Genomic insights also aid in identifying targets for genetic engineering, such as genes involved in competing pathways that can be knocked out to redirect metabolic flux towards 5-KGA. researchgate.net

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. In the context of 5-KGA production, metabolomics can be used to track the flow of carbon from the initial substrate (e.g., glucose) through various intermediates to the final product. semanticscholar.org This can help identify the accumulation of unwanted byproducts and provide a more complete picture of the metabolic state of the cell. For instance, metabolomic analysis of Gluconobacter oxydans fermentation revealed the presence of not only 5-KGA but also 2-keto-D-gluconic acid and 2,5-diketo-D-gluconic acid, highlighting the interconnectedness of these pathways. asm.org The integration of these multi-omics datasets provides a more comprehensive understanding of the cellular processes governing 5-KGA synthesis and is crucial for developing rational strategies for strain improvement. nih.gov

Development of Advanced Synthetic Biology and Metabolic Engineering Strategies for Optimized 5-Keto-D-gluconic Acid Biosynthetic Pathways

Advanced synthetic biology and metabolic engineering strategies are at the forefront of efforts to create highly efficient microbial cell factories for 5-KGA production. These approaches move beyond simple gene knockouts and overexpressions to the rational design and construction of optimized biosynthetic pathways.

A key strategy is the application of combinatorial metabolic engineering, where multiple genetic modifications are systematically combined to achieve synergistic effects. nih.gov For example, in G. oxydans, the overexpression of the sorbitol dehydrogenase gene (sldAB) was combined with the engineering of the coenzyme pyrroloquinoline quinone (PQQ) and the respiratory chain. nih.gov This multi-pronged approach led to a significant enhancement in 5-KGA production. nih.gov

Another powerful technique is the use of carefully selected promoters to fine-tune the expression levels of key enzymes. The identification and characterization of strong constitutive promoters in G. oxydans have been crucial for achieving high-level expression of heterologous and homologous genes. researchgate.net

Furthermore, heterologous expression of genes from other organisms can introduce novel functionalities or enzymes with superior catalytic properties. For instance, a secondary alcohol dehydrogenase from Xanthomonas campestris was expressed in G. oxydans, which showed a higher specific activity towards gluconate compared to the native enzyme. researchgate.net

The ultimate goal of these advanced strategies is to create a robust and efficient microbial chassis for the industrial-scale production of 5-KGA. This involves not only maximizing the product titer but also improving the productivity and yield. Fed-batch fermentation strategies, coupled with optimized process parameters like pH and dissolved oxygen tension, have been shown to further amplify the positive effects of genetic engineering, leading to impressive 5-KGA titers of up to 162 g/L. nih.gov

Detailed Structural and Functional Characterization of Novel and Known Enzymes Involved in 5-Keto-D-gluconic Acid Metabolism

A deep understanding of the enzymes involved in 5-KGA metabolism at the molecular level is essential for rational protein engineering and the design of more efficient biocatalysts. Detailed structural and functional characterization provides insights into their catalytic mechanisms, substrate specificity, and regulation.

One of the most critical enzymes is gluconate 5-dehydrogenase (Ga5DH) , which catalyzes the reversible oxidation of D-gluconate to 5-KGA. nih.gov The crystal structure of Ga5DH from Streptococcus suis has been solved, revealing a protein fold characteristic of the short-chain dehydrogenase/reductase (SDR) family. nih.gov Structural analysis has identified key amino acid residues in the active site that are crucial for substrate binding and catalysis, such as Ser150 and Tyr163. nih.gov This detailed structural information provides a roadmap for site-directed mutagenesis studies aimed at improving the enzyme's activity, stability, or substrate specificity.

In Gluconobacter species, both soluble and membrane-bound dehydrogenases contribute to 5-KGA formation. researchgate.net The membrane-bound gluconate-5-dehydrogenase is a PQQ-dependent enzyme with broad substrate specificity, also exhibiting activity towards other polyols like D-sorbitol and D-mannitol. asm.orgresearchgate.net The soluble gluconate:NADP 5-oxidoreductase, on the other hand, is an NADP+-dependent enzyme located in the cytoplasm. asm.org

The following table provides a summary of some key enzymes involved in 5-KGA metabolism:

| Enzyme | Organism | Location | Cofactor | Function | Reference |

| Gluconate 5-dehydrogenase (Ga5DH) | Streptococcus suis | Cytoplasm | NADP(H) | Reversible oxidation of D-gluconate to 5-keto-D-gluconate. | nih.gov |

| Membrane-bound gluconate-5-dehydrogenase | Gluconobacter oxydans | Periplasmic membrane | PQQ | Oxidation of D-gluconate to 5-keto-D-gluconate. | researchgate.netasm.org |

| Soluble gluconate:NADP 5-oxidoreductase | Gluconobacter oxydans | Cytoplasm | NADP+ | Oxidation of D-gluconate to 5-keto-D-gluconate. | asm.org |

| l-Idonate 5-dehydrogenase | Escherichia coli | Cytoplasm | NAD | Reversible oxidation of L-idonate to 5-ketogluconate. | nih.gov |

| 5-Ketogluconate 5-reductase | Escherichia coli | Cytoplasm | NADPH | Reversible reduction of 5-ketogluconate to D-gluconate. | nih.gov |

Exploration of 5-Keto-D-gluconic Acid's Role in Cellular Electron Transfer Mechanisms and Emerging Bioenergy Systems

The production of 5-KGA in microorganisms like Gluconobacter oxydans is intimately linked to cellular electron transfer mechanisms. The oxidation of D-gluconate to 5-KGA is catalyzed by dehydrogenases that are coupled to the respiratory chain. asm.orgfrontiersin.org In the case of membrane-bound dehydrogenases, electrons are transferred from the substrate to coenzymes like PQQ or FAD, and then to the electron transport chain, ultimately reducing a terminal electron acceptor such as oxygen. asm.orgfrontiersin.org This process generates a proton motive force across the cytoplasmic membrane, which is used to drive ATP synthesis. asm.org

The cytoplasmic NADP+-dependent gluconate-5-dehydrogenase generates NADPH. asm.org This reduced cofactor is a key source of reducing power for various biosynthetic reactions within the cell and also plays a role in defending the organism against oxidative stress. nih.gov

The efficient electron transfer associated with 5-KGA production has sparked interest in its potential application in emerging bioenergy systems. The ability of Gluconobacter oxydans to perform rapid and efficient extracellular oxidation of substrates makes it a candidate for use in microbial fuel cells (MFCs) or for microbial electrosynthesis. researchgate.net In such systems, the electrons generated during the oxidation of substrates like glucose to 5-KGA could be harnessed to produce electrical current. While research in this area is still in its early stages, the fundamental link between 5-KGA metabolism and cellular electron transfer provides a strong rationale for further exploration.

Integration of 5-Keto-D-gluconic Acid Production into Sustainable Biorefinery Concepts and Circular Bioeconomy Models

The production of 5-KGA is well-aligned with the principles of sustainable biorefineries and the circular bioeconomy. acs.orgunimi.it Biorefineries aim to convert biomass and other renewable feedstocks into a portfolio of value-added products, including chemicals, fuels, and materials. 5-KGA, as a platform chemical, can be derived from renewable resources like glucose, which can be obtained from lignocellulosic biomass. auburn.edu

The integration of 5-KGA production into a biorefinery concept offers several advantages. It allows for the valorization of waste streams from agriculture and forestry, contributing to a more circular economy. acs.org For example, research has explored the use of pretreated woody biomass for the production of gluconic acid, a precursor to 5-KGA. auburn.edu

Furthermore, the microbial production of 5-KGA is an example of a "green" chemical process that can replace traditional, often more environmentally harmful, chemical syntheses. bohrium.com The biocatalytic conversion of glucose to 5-KGA is highly selective, leading to higher yields and fewer byproducts compared to conventional chemical methods. nih.gov

The vision for the future is a closed-loop system where biomass is converted into a range of products, including 5-KGA, and any waste or byproducts are recycled or used to generate energy. This approach not only reduces our reliance on fossil fuels but also minimizes the environmental impact of chemical manufacturing. The development of robust and efficient microbial strains for 5-KGA production is a critical step towards realizing this vision of a sustainable, circular bioeconomy. nih.govmdpi.com

In-depth Mechanistic Studies on 5-Keto-D-gluconic Acid's Interactions with Biological Macromolecules and its Intracellular Fate

A deeper understanding of how 5-KGA interacts with biological macromolecules and its subsequent fate within the cell is crucial for both optimizing its production and exploring its potential biological activities.

In-depth mechanistic studies on enzymes like gluconate 5-dehydrogenase have provided valuable insights into these interactions at the atomic level. nih.gov The crystal structure of the enzyme in complex with its substrate and cofactor reveals the precise hydrogen bonding and electrostatic interactions that govern substrate recognition and catalysis. nih.gov For example, in Streptococcus suis Ga5DH, the guanidino groups of Arg104 and Arg157 play a key role in binding and orienting the D-gluconate substrate within the active site. nih.gov Such studies are fundamental for understanding the principles of enzyme catalysis and for the rational design of enzymes with improved properties.

The intracellular fate of 5-KGA can vary depending on the organism and the metabolic context. In some bacteria, 5-KGA can be converted back to D-gluconate by a reductase, which can then enter central carbon metabolism, such as the Entner-Doudoroff pathway, to provide energy and building blocks for the cell. nih.govnih.gov In E. coli, a specific pathway for the catabolism of L-idonic acid involves the conversion of 5-KGA to D-gluconate. nih.gov 5-KGA can also serve as a precursor for the synthesis of other valuable compounds, such as L-tartaric acid. oup.com Understanding these metabolic pathways is essential for redirecting metabolic flux towards the desired product.

Recent advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the sensitive and accurate quantification of 5-KGA and related metabolites in complex biological samples. semanticscholar.orgnih.gov These tools are invaluable for tracking the intracellular fate of 5-KGA and for elucidating the intricate network of metabolic reactions in which it participates.

Q & A

Q. What microorganisms and enzymatic systems are central to the biosynthesis of 5-Keto-D-gluconic acid (5-KGA)?

Answer: The primary microorganism is Gluconobacter oxydans, which utilizes membrane-bound and soluble dehydrogenases to oxidize glucose sequentially into gluconic acid, 2-keto-D-gluconic acid (2-KGA), and 5-KGA. Key enzymes include gluconate-5-dehydrogenase (GA5DH) and membrane-bound gluconate-2-dehydrogenase. Strain variations (e.g., DSM 2343, ATCC 621H) exhibit distinct product profiles due to differences in dehydrogenase activity .

Q. What analytical methods are recommended for quantifying 5-KGA in fermentation broth?

Answer: High-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used due to its sensitivity for sugar acids. Example parameters (Dionex ICS-3000 system):

Q. How do fermentation conditions influence 5-KGA yield in Gluconobacter oxydans?

Answer: Optimized parameters include:

- pH : 5.0–5.5 (prevents acid stress)

- Oxygen : 10% dissolved O₂ (balances oxidative metabolism)